Nostocarboline hydroiodide
Overview
Description
Nostocarboline hydroiodide is a bioactive alkaloid derived from the cyanobacterium Nostoc species. This compound has garnered significant attention due to its potent biological activities, particularly its inhibitory effects on enzymes such as acetylcholinesterase and trypsin . The molecular formula of this compound is C12H10ClN2I, and it is known for its unique structure and pharmacological potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nostocarboline hydroiodide typically involves the extraction of the parent compound, nostocarboline, from the Nostoc species. The process includes:
Extraction: The cyanobacterium Nostoc is cultured and harvested. The biomass is then subjected to solvent extraction using ethanol or methanol to isolate the crude extract containing nostocarboline.
Purification: The crude extract undergoes purification through chromatographic techniques such as high-performance liquid chromatography (HPLC) to obtain pure nostocarboline.
Iodination: The purified nostocarboline is then reacted with hydroiodic acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. Bioreactors are used to culture Nostoc species, and advanced extraction and purification technologies are employed to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Nostocarboline hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be carried out using halide salts under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with distinct chemical and biological properties.
Scientific Research Applications
Nostocarboline hydroiodide has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying alkaloid chemistry and developing new synthetic methodologies.
Biology: The compound is used to investigate the biological activities of cyanobacterial metabolites and their ecological roles.
Mechanism of Action
Nostocarboline hydroiodide exerts its effects primarily through enzyme inhibition. It inhibits acetylcholinesterase by binding to the enzyme’s active site, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in synaptic clefts, enhancing cholinergic transmission. Additionally, this compound inhibits trypsin, a serine protease, by interacting with its active site, thereby blocking its proteolytic activity .
Comparison with Similar Compounds
Nostocycline A: Another alkaloid derived from Nostoc species with similar enzyme inhibitory properties.
Microcystin: A cyclic peptide from cyanobacteria known for its hepatotoxicity.
Anatoxin-a: A potent neurotoxin produced by cyanobacteria that inhibits acetylcholinesterase.
Uniqueness: Its structural features and bioactivity profile distinguish it from other cyanobacterial metabolites .
Properties
IUPAC Name |
6-chloro-2-methyl-9H-pyrido[3,4-b]indol-2-ium;iodide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2.HI/c1-15-5-4-9-10-6-8(13)2-3-11(10)14-12(9)7-15;/h2-7H,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZAXPOWTBYIJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClIN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874351-71-0 | |
Record name | Nostocarboline hydroiodide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS9BAL88CU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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